molecular formula C15H13NO3 B1398611 Ethyl 4-(3-formyl-2-pyridyl)benzoate CAS No. 1089330-62-0

Ethyl 4-(3-formyl-2-pyridyl)benzoate

Cat. No. B1398611
M. Wt: 255.27 g/mol
InChI Key: UDPPOPSAVYHNQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 4-(3-formyl-2-pyridyl)benzoate involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Substituted 3-formyl benzofurans were reacted with ethyl acetoacetate, which allowed the formation of sesamol-conjugated 2-methyl nicotinate .

Scientific Research Applications

Synthesis and Metallation

Ethyl 4-(3-formyl-2-pyridyl)benzoate has been used in the synthesis and metallation of 2-(pyridyl)benzoic acids and ethyl 2-(pyridyl)benzoates. This process involves ring deprotonation using lithium dialkylamides and in situ cyclization to produce azafluorenones (Rebstock, Mongin, Trécourt, & Quéguiner, 2003).

Anti-Juvenile Hormone Agents

Ethyl 4-(3-formyl-2-pyridyl)benzoate derivatives have been prepared as anti-juvenile hormone (anti-JH) agents. These compounds induce symptoms of JH deficiency in larvae of the silkworm and other insects, leading to precocious metamorphosis and pigmentation changes in larval cuticle (Ishiguro et al., 2003).

Nonlinear Optical Materials

In the field of materials science, ethyl 4-(3-formyl-2-pyridyl)benzoate-based compounds have been used to design nonlinear optical materials. These include coordination networks with zinc(II) and cadmium(II) that adopt structures conducive to second-harmonic generation, a key property in nonlinear optics (Evans & Lin, 2001).

Catalytic Activities

Ethyl 4-(3-formyl-2-pyridyl)benzoate has also been utilized in tuning the structural topology of zinc(II)-benzoate coordination complexes. These complexes have been studied for their photoluminescence and catalytic activities, showing potential in various chemical transformations (Jang et al., 2012).

Structural Characterization

The compound has been used in the synthesis of meso-porphyrins for structural characterization using NMR spectroscopy. These studies enhance the understanding of molecular structures and their properties (Gianferrara, Giust, Bratsos, & Alessio, 2007).

Antiplatelet Activity

Ethyl 4-(3-formyl-2-pyridyl)benzoate derivatives have been synthesized and evaluated for their selective anti-PAR4 (protease-activated receptor 4) activity. These studies are crucial in developing new therapeutic agents for platelet-related disorders (Chen et al., 2008).

Enzyme Mimicry

Ethyl 4-(3-formyl-2-pyridyl)benzoate-based Cadmium(II) complexes have been described as mimics of organophosphate pesticide degrading enzymes and metallo-β-lactamases. This research contributes to understanding enzyme mechanisms and designing synthetic enzyme mimics (Daumann, Gahan, Comba, & Schenk, 2012).

properties

IUPAC Name

ethyl 4-(3-formylpyridin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-2-19-15(18)12-7-5-11(6-8-12)14-13(10-17)4-3-9-16-14/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPPOPSAVYHNQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-formyl-2-pyridyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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